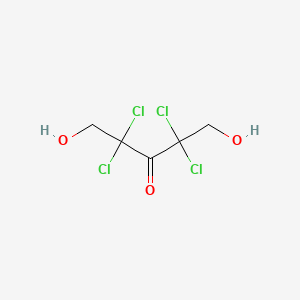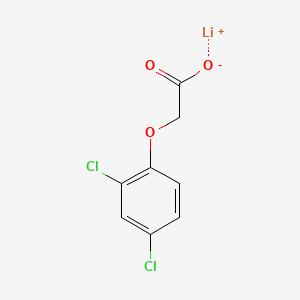![molecular formula C14H17BrN2O B11966127 2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.208. It is known for its unique structure, which includes a pyrroloimidazole core, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrroloimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Etherification: The phenyl ether group is introduced through a nucleophilic substitution reaction.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl ether group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE involves its interaction with specific molecular targets. It is known to bind to receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity. This inhibition can lead to the suppression of necroptosis, a form of programmed cell death, making it a potential candidate for treating diseases associated with excessive cell death .
Comparison with Similar Compounds
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE can be compared with other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also exhibit necroptosis inhibition but differ in their core structure and specific activity profiles.
2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE lies in its specific combination of functional groups and its potent inhibitory activity against RIPK1.
Properties
Molecular Formula |
C14H17BrN2O |
|---|---|
Molecular Weight |
309.20 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c1-10-14(15-13-4-3-9-16(10)13)11-5-7-12(17-2)8-6-11;/h5-8H,3-4,9H2,1-2H3;1H |
InChI Key |
GTKRQORDFWALNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1CCC2)C3=CC=C(C=C3)OC.Br |
solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11966069.png)


![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)
![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)

![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)

![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11966131.png)
